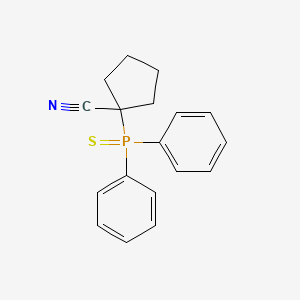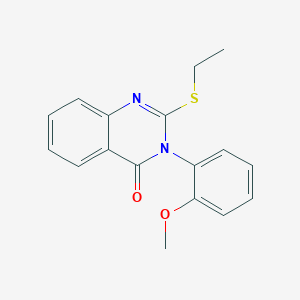
2-(ETHYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(ETHYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of an ethylsulfanyl group at the second position, a methoxyphenyl group at the third position, and a dihydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ETHYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions using ethylthiol and appropriate leaving groups.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, using methoxyphenylboronic acid or methoxyphenyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
化学反应分析
Types of Reactions
2-(ETHYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Sodium methoxide, dimethyl sulfoxide as solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of substituted quinazolinones with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
作用机制
The mechanism of action of 2-(ETHYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(METHYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
- 2-(ETHYLSULFANYL)-3-(4-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
- 2-(ETHYLSULFANYL)-3-(2-HYDROXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
Uniqueness
2-(ETHYLSULFANYL)-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The presence of the ethylsulfanyl group and the methoxyphenyl group may enhance its stability, solubility, and interaction with biological targets compared to similar compounds.
属性
IUPAC Name |
2-ethylsulfanyl-3-(2-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-3-22-17-18-13-9-5-4-8-12(13)16(20)19(17)14-10-6-7-11-15(14)21-2/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQGJTUQBVYASL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
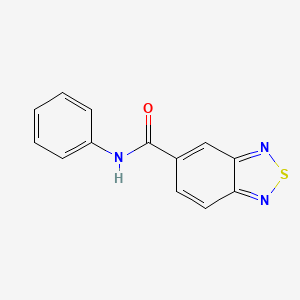
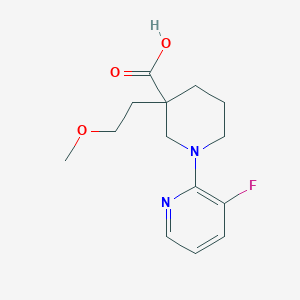
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(4-morpholinyl)propyl]benzamide](/img/structure/B5578452.png)
![2-(2-{3-[(3-fluorophenoxy)methyl]-1-piperidinyl}-2-oxoethyl)-1(2H)-phthalazinone](/img/structure/B5578460.png)
![2-[4-(1-benzothien-5-ylcarbonyl)-1-(2-furylmethyl)-2-piperazinyl]ethanol](/img/structure/B5578466.png)
![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]azepane](/img/structure/B5578472.png)
![3-(2-Methyl-[1]benzothiolo[3,2-d][1,3]thiazol-1-ium-1-yl)propane-1-sulfinate](/img/structure/B5578480.png)
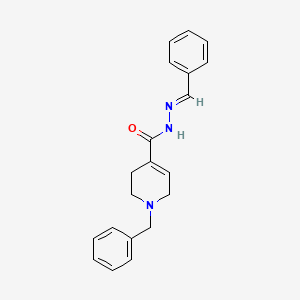
![1-(1-benzothien-2-yl)-2-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]ethanol dihydrochloride](/img/structure/B5578496.png)
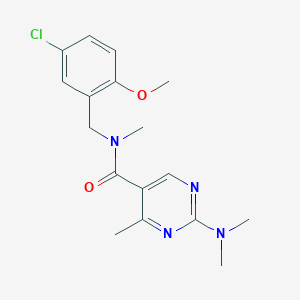
![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5578513.png)
![N-[4-methyl-3-(4-morpholinylsulfonyl)benzoyl]glycine](/img/structure/B5578515.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5578538.png)
